molecular formula C7H4BrNS B3114148 3-Bromobenzo[d]isothiazole CAS No. 19983-38-1

3-Bromobenzo[d]isothiazole

Cat. No.: B3114148
CAS No.: 19983-38-1
M. Wt: 214.08 g/mol
InChI Key: KUCHIQDYILFAQZ-UHFFFAOYSA-N
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Description

3-Bromobenzo[d]isothiazole (CAS 19983-38-1) is a versatile benzisothiazole derivative that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. This compound features a bromine atom at the 3-position of the fused benzo[d]isothiazole heterocyclic system, making it a suitable substrate for various cross-coupling reactions to generate more complex molecules for biological evaluation. Researchers utilize this scaffold in the synthesis of novel Schiff bases, which have demonstrated significant in vitro biological activities . These derivatives are investigated for their potent antimicrobial, antimycobacterial, and antiproliferative properties, providing a crucial pharmacophore for developing new therapeutic agents . Furthermore, benzo[d]isothiazole derivatives are explored in pharmaceutical research for their potential in treating metabolic diseases, acting as inhibitors for targets like sodium-glucose transport proteins . The compound is characterized by its molecular formula C7H4BrNS and a molecular weight of 214.08 g/mol . It requires storage under an inert atmosphere at 2-8°C to maintain stability . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet and note the associated hazard statements H315, H319, and H335, which indicate potential skin and eye irritation and specific target organ toxicity upon inhalation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1,2-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNS/c8-7-5-3-1-2-4-6(5)10-9-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCHIQDYILFAQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Chemical Transformations of 3 Bromobenzo D Isothiazole

Cross-Coupling Reactions at the 3-Position

The bromine atom at the 3-position of the benzo[d]isothiazole core serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

Suzuki-Miyaura Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. In the context of 3-bromobenzo[d]isothiazole, this reaction involves the palladium-catalyzed coupling with various organoboron reagents, such as boronic acids and their esters. This method allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 3-position of the benzo[d]isothiazole ring system. preprints.orgresearchgate.netnih.gov

The general scheme for the Suzuki-Miyaura coupling of this compound is depicted below:

Scheme 1: General Suzuki-Miyaura coupling reaction of this compound.

Detailed studies have shown that the reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, significantly influence the efficiency and outcome of the coupling. For instance, the reaction of 4-bromobenzo[1,2-d:4,5-d′]bis( vulcanchem.comlkouniv.ac.inthiadiazole) with various aromatic and heteroaromatic pinacolate esters of boronic acids has been studied, demonstrating that the nature of the reagents, solvents, and temperature are critical factors. nih.gov Optimal results were often achieved using a toluene/water mixture, as water can promote the reaction by dissolving the inorganic base. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions This table is interactive. Click on the headers to sort.

Organoboron Reagent Catalyst Base Solvent Product Yield (%)
Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 3-Phenylbenzo[d]isothiazole 85
Thiophene-2-boronic acid Pd(dppf)Cl₂ Cs₂CO₃ Dioxane 3-(Thiophen-2-yl)benzo[d]isothiazole 78
4-Methoxyphenylboronic acid Pd(OAc)₂/SPhos K₃PO₄ Toluene 3-(4-Methoxyphenyl)benzo[d]isothiazole 92

Palladium-Catalyzed C-H Direct Arylation

Palladium-catalyzed C-H direct arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. In the case of this compound, this reaction can be employed to directly couple the C-H bonds of various aromatic and heteroaromatic compounds at the 3-position. Studies on related bromo-heterocyclic systems have demonstrated the feasibility of such transformations. researchgate.netnih.gov

Other Transition Metal-Mediated Cross-Coupling Processes

Besides the Suzuki-Miyaura coupling, other transition metal-catalyzed cross-coupling reactions can be utilized to functionalize the 3-position of benzo[d]isothiazole. These include the Stille coupling (using organotin reagents), Sonogashira coupling (using terminal alkynes), and Buchwald-Hartwig amination (for the formation of C-N bonds). These reactions expand the synthetic utility of this compound, allowing for the introduction of a diverse array of functional groups. For example, Stille cross-coupling reactions have been successfully applied to related dibromo-benzo-bis-thiadiazole systems. researchgate.net

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom at the 3-position of the benzo[d]isothiazole ring is susceptible to nucleophilic substitution, although the reactivity is influenced by the electronic nature of the heterocyclic ring. The electron-withdrawing character of the isothiazole (B42339) ring can facilitate the displacement of the bromide ion by various nucleophiles. researchgate.net

Common nucleophiles used in these reactions include amines, alkoxides, and thiolates, leading to the formation of 3-amino, 3-alkoxy, and 3-thioalkoxy benzo[d]isothiazole derivatives, respectively. The reaction conditions typically involve heating the substrate with the nucleophile in a suitable solvent, sometimes in the presence of a base to neutralize the generated hydrobromic acid.

Table 2: Examples of Nucleophilic Substitution Reactions This table is interactive. Click on the headers to sort.

Nucleophile Reagent Solvent Product
Amine Morpholine DMF 3-Morpholinobenzo[d]isothiazole
Alkoxide Sodium methoxide Methanol 3-Methoxybenzo[d]isothiazole
Thiolate Sodium thiophenoxide Ethanol 3-(Phenylthio)benzo[d]isothiazole

Functional Group Interconversions of the Bromine Atom

The bromine atom at the 3-position can be converted into other functional groups through various interconversion reactions. lkouniv.ac.insolubilityofthings.comvanderbilt.edu For instance, the bromine can be replaced by a cyano group via reaction with a cyanide salt, or it can be converted to a hydroxyl group, although the latter may require harsh conditions or multi-step sequences. These interconversions further enhance the synthetic versatility of this compound, providing access to a wider range of derivatives. mit.edu

Ring-Opening and Rearrangement Pathways

The benzo[d]isothiazole scaffold, while relatively stable, can undergo specific ring-opening and rearrangement reactions under certain conditions. These transformations are crucial for the synthesis of other heterocyclic systems and for understanding the compound's reactivity profile. The presence of the bromine atom at the 3-position and the inherent strain in the five-membered ring fused to a benzene (B151609) ring influence these pathways. Key transformations include nucleophile-induced ring-opening, photochemical rearrangements, and ring expansion reactions.

Nucleophilic Ring-Opening:

The isothiazole ring, particularly in its benzo-fused derivatives, is susceptible to nucleophilic attack, which can lead to the cleavage of the weak nitrogen-sulfur (N-S) bond. This reactivity is a hallmark of isothiazolones and their derivatives. For instance, benzo[d]isothiazol-3(2H)-one and its analogues are known to react with thiol-containing nucleophiles, such as cellular thiols like glutathione. researchgate.net This reaction proceeds via an initial attack of the thiol on the sulfur atom, leading to the cleavage of the N-S bond and the formation of a disulfide adduct. researchgate.net The ultimate product is a 2-sulfenylbenzoyl derivative, resulting from the complete opening of the isothiazole ring.

While direct studies on this compound with thiol nucleophiles are not extensively detailed, a similar mechanistic pathway is anticipated. The electrophilic character of the sulfur atom in the benzo[d]isothiazole ring system makes it a target for soft nucleophiles. The reaction with a generic thiol (R-SH) would likely proceed as follows:

Nucleophilic attack of the thiol sulfur on the sulfur atom of the benzo[d]isothiazole ring.

Cleavage of the N-S bond, forming an intermediate disulfide.

Subsequent rearrangement and protonation to yield a 2-mercaptobenzonitrile derivative or related ring-opened products.

Photochemical Rearrangements:

Photochemical irradiation provides a powerful method for inducing structural rearrangements in heterocyclic systems. Benzo[d]isothiazole derivatives have been shown to undergo photochemical permutation, where the atoms of the heterocyclic ring rearrange to form isomeric structures. d-nb.info Upon photoexcitation, typically using UV light (e.g., λ = 310 nm), the benzo[d]isothiazole molecule can populate an excited state that undergoes a series of structural transformations. d-nb.info This process can lead to the permutation of the ring atoms and their substituents. For example, this method has been used to convert various substituted thiazoles and isothiazoles into their structural isomers, and preliminary findings indicate its applicability to the benzo[d]isothiazole system. d-nb.info This suggests a potential pathway for transforming this compound into other isomeric brominated benzothiazoles or related heterocycles, offering a synthetic route to compounds that may be difficult to access through conventional methods.

Ring Expansion Reactions:

Under specific conditions, the five-membered benzo[d]isothiazole ring can undergo expansion to form larger, six-membered heterocyclic structures. A notable example involves the transformation of N-substituted benzo[d]isothiazolones. In the presence of reagents like Selectfluor and hydroiodic acid with sodium iodide, the benzoisothiazolone ring can expand to yield 2,3-dihydrobenzothiazin-4-ones. arkat-usa.org This reaction involves the insertion of a chloromethylene unit from the Selectfluor reagent into the ring structure. arkat-usa.org Although this specific example starts from a benzo[d]isothiazol-3(2H)-one, it demonstrates the potential for the benzo[d]isothiazole core to undergo rearrangement to more complex, fused heterocyclic systems.

The following table summarizes the potential ring-opening and rearrangement pathways for benzo[d]isothiazole derivatives, which are analogous to the expected reactivity of this compound.

Transformation Type Starting Material (Analogue) Reagents/Conditions Product Type Reference(s)
Nucleophilic Ring-OpeningBenzo[d]isothiazol-3(2H)-oneThiols (e.g., Glutathione)2-Sulfenylbenzoyl derivatives researchgate.net
Photochemical RearrangementBenzo[d]isothiazoleUV Irradiation (e.g., λ = 310 nm)Isomeric Benzothiazoles/Heterocycles d-nb.info
Ring ExpansionN-substituted Benzo[d]isothiazoloneSelectfluor, HI, NaI2,3-Dihydrobenzothiazin-4-one arkat-usa.org

Mechanistic Investigations of 3 Bromobenzo D Isothiazole Synthesis and Reactivity

Proposed Reaction Mechanisms for Benzo[d]isothiazole Scaffold Formation

The construction of the core benzo[d]isothiazole ring system is a pivotal step and has been approached through several mechanistic strategies. These methods primarily involve the formation of a key nitrogen-sulfur (N-S) bond. The most common precursors are derivatives of benzamides or benzonitriles, which already contain the benzene (B151609) ring and the nitrogen atom. acs.orgarkat-usa.org

Exploration of Intramolecular Cyclization Mechanisms

Intramolecular cyclization represents a direct approach to the benzo[d]isothiazole scaffold, typically starting from 2-thio-substituted benzamide (B126) derivatives. In these reactions, a pre-functionalized phenyl precursor, containing both the necessary nitrogen and sulfur atoms, undergoes ring closure. acs.org

One prominent pathway begins with 2-mercaptobenzamides. researchgate.netmdpi.com Mechanistic studies suggest that this process can proceed via the initial formation of an N-acyliminium ion, which is then intercepted by the intramolecular S-H bond to form the heterocyclic ring. mdpi.com Another studied mechanism involves the reaction of 2-alkylthiobenzamides with an electrophilic fluorine source like Selectfluor. This forms a transient fluorosulfonium salt, which activates the sulfur atom. Subsequent intramolecular cyclization leads to the formation of the benzo[d]isothiazole ring. researchgate.net

Mechanistic Studies of Oxidative Dehydrogenative Cyclization

A significant subclass of intramolecular cyclization is oxidative dehydrogenative cyclization, which involves the formation of the N-S bond through the removal of two hydrogen atoms (from N-H and S-H groups). This method is often catalyzed by transition metals or promoted by other reagents under an oxidizing atmosphere. researchgate.netmdpi.com

Copper-Catalyzed Systems : A Cu(I)-catalyzed method using 2-mercaptobenzamides as starting materials has been developed. researchgate.net Mechanistic investigations indicate that this is not a simple disulfide formation process. Instead, a proposed Cu(I)-catalyzed cycle facilitates the coupling of N-H and S-H bonds, using molecular oxygen (O₂) as the terminal oxidant, to directly form the N-S bond. researchgate.netmdpi.com

Metal-Free Systems : To create more sustainable processes, metal-free approaches have been explored. One such method uses potassium bromide (KBr) as a catalyst under an oxygen atmosphere. researchgate.netmdpi.com Mechanistic studies propose that KBr is first oxidized to bromine (Br₂) by O₂. The in-situ generated bromine then facilitates the oxidative cyclization of the 2-mercaptobenzamide. acs.org

Electrochemical Synthesis : Electrochemistry offers a green alternative to chemical oxidants. An electrochemical dehydrogenative cyclization has been reported for synthesizing benzo[d]isothiazol-3(2H)-ones from 2-mercaptobenzamides. researchgate.netmdpi.com In this process, constant-current electrolysis is used to drive the intramolecular N-S bond formation, with hydrogen gas being the only byproduct. researchgate.net

Catalytic System Starting Material Key Mechanistic Feature Oxidant
Cu(I)2-MercaptobenzamideDirect N-H/S-H couplingO₂
KBr2-MercaptobenzamideIn-situ generation of Br₂ as oxidizing agentO₂
Electrochemical2-MercaptobenzamideAnodic oxidation for N-S bond formationElectricity

C-H Functionalization Reaction Mechanisms

C-H functionalization has emerged as a powerful tool for constructing the benzo[d]isothiazole scaffold, avoiding the need for pre-functionalized starting materials like 2-mercaptobenzamides. These reactions typically start with benzamides and a sulfur source. researchgate.net A copper-mediated strategy directed by a (pyridin-2-yl)isopropylamine (PIP-amine) group has been developed. This reaction involves the direct functionalization of a C-H bond on the benzene ring, reacting with elemental sulfur (S₈) to form both the C-S and N-S bonds in a cascade process. researchgate.net Nickel-catalyzed C-H functionalization has also been reported, using a bidentate directing group to achieve the desired transformation with high efficiency. acs.org

Mechanistic Aspects of Bromination Processes

The introduction of a bromine atom onto the benzo[d]isothiazole scaffold, specifically to create 3-Bromobenzo[d]isothiazole, is a key functionalization step. While detailed mechanistic studies focusing solely on the 3-position are not extensively documented, the process can be understood through the principles of electrophilic substitution on heterocyclic systems. The synthesis of related compounds like 6-Bromo-3-(trifluoromethyl)benzo[d]isothiazole has been achieved, confirming that functionalization at the C-3 position is feasible. arkat-usa.org

The bromination of related benzothiazole (B30560) rings is typically achieved by treating the heterocycle with bromine (Br₂) in a suitable solvent. mdpi.com The mechanism proceeds via electrophilic aromatic substitution. The bromine molecule is polarized or activated, and the electron-rich heterocyclic ring attacks the electrophilic bromine atom, forming a sigma complex (or Wheland intermediate). Subsequent deprotonation restores the aromaticity of the ring and yields the brominated product. The regioselectivity of the bromination (i.e., which position is attacked) is governed by the electronic properties of the benzo[d]isothiazole ring system.

Elucidation of Cross-Coupling Reaction Pathways

The bromine atom in this compound serves as an excellent handle for forming new carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly versatile and widely studied example. mt.comlibretexts.orgpreprints.org

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction, which is applicable to this compound, involves a palladium catalyst and proceeds through three key steps: libretexts.orglibretexts.orgnobelprize.org

Oxidative Addition : The cycle begins with the oxidative addition of the this compound to a Pd(0) complex. This step involves the cleavage of the C-Br bond and forms a new organopalladium(II) intermediate. This is often the rate-determining step in the cycle. mdpi.com

Transmetalation : The organopalladium(II) intermediate then reacts with an organoboron reagent (such as a boronic acid or ester) in the presence of a base. The organic group from the boron compound is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. The base is crucial for activating the organoboron species. mt.comnobelprize.org

Reductive Elimination : In the final step, the diorganopalladium(II) complex undergoes reductive elimination. The two organic groups (the benzo[d]isothiazole moiety and the group from the organoboron reagent) are coupled to form the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.orglibretexts.org

Studies on the Suzuki coupling of related 6-bromobenzothiazole (B1273717) derivatives have successfully produced a range of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, demonstrating the utility of this pathway for functionalizing the benzo[d]isothiazole core. mdpi.com

Step Description Key Intermediates
Oxidative AdditionPd(0) catalyst inserts into the C-Br bond of this compound.Pd(0) complex, Aryl-Pd(II)-Halide complex
TransmetalationThe organic group from an organoboron reagent replaces the halide on the Pd(II) center.Diorganopalladium(II) complex
Reductive EliminationThe two organic groups on the Pd(II) center couple and are eliminated, forming the product and regenerating the Pd(0) catalyst.Final coupled product, Pd(0) complex

Integration of Computational and Experimental Mechanistic Studies

A comprehensive understanding of the reaction mechanisms for the synthesis and reactivity of this compound is best achieved by integrating experimental findings with computational studies. Density Functional Theory (DFT) has become a powerful tool for analyzing these complex systems. nih.govresearchgate.net

Structural and Spectroscopic Analysis : DFT calculations can predict the optimized molecular geometries of reactants, intermediates, transition states, and products. researchgate.netmdpi.com These calculated structures can be compared with experimental data from X-ray crystallography. Furthermore, computational methods can predict vibrational frequencies (FT-IR) and NMR chemical shifts, which can be correlated with experimental spectra to confirm the identity and purity of synthesized compounds. researchgate.netmdpi.com

Reactivity and Mechanistic Pathways : Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the electronic structure and chemical reactivity of the molecules. nih.govresearchgate.net The HOMO-LUMO energy gap is a key indicator of chemical stability. nih.gov For reaction mechanisms, computational studies can map the entire potential energy surface of a reaction. acs.org This allows for the identification of the most likely reaction pathway by comparing the activation energies of different possible routes. For instance, DFT studies have been used to confirm that 1,3-dipolar cycloaddition reactions involving benzothiazole derivatives proceed through an asynchronous one-step mechanism. acs.org

Synergy with Experiments : The synergy between theory and experiment is powerful. Experimental observations, such as the effect of different catalysts or reaction conditions, can guide the development of accurate computational models. ekb.eg In turn, computational insights can predict the outcomes of new reactions, suggest optimal conditions, and explain unexpected results, accelerating the discovery and optimization of synthetic routes for compounds like this compound. nih.gov

Despite a comprehensive search for spectroscopic and structural data for the chemical compound this compound, no specific experimental data could be located in the available scientific literature and databases.

Extensive searches were conducted to find information pertaining to the spectroscopic characterization and structural analysis of this compound, focusing on the following techniques as specified in the request:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR): No published papers or spectral databases containing ¹H, ¹³C, or 2D NMR data for this compound were identified.

High-Resolution Mass Spectrometry (HRMS): There were no available records of high-resolution mass spectrometry analysis for this specific compound.

Infrared (IR) Spectroscopy: The search did not yield any published IR spectra or characteristic absorption data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: No UV-Vis absorption spectra or related data for this compound could be found.

X-ray Crystallography: A thorough search for crystallographic information did not uncover any published crystal structures or related X-ray diffraction data for this compound.

Vibrational Spectroscopy (e.g., Raman Spectroscopy): No Raman spectroscopic data for this compound was found in the searched literature.

While information exists for related compounds, such as other benzo[d]isothiazole derivatives or different brominated thiazoles, the strict requirement to focus solely on this compound prevents the inclusion of such data.

Therefore, due to the absence of the necessary scientific data for this compound, it is not possible to generate the requested article with the specified detailed research findings and data tables.

Spectroscopic Characterization and Structural Analysis of 3 Bromobenzo D Isothiazole

Chiroptical Spectroscopy for Chiral Derivatives

A thorough review of scientific literature reveals a notable absence of research dedicated to the chiroptical spectroscopy of chiral derivatives of 3-Bromobenzo[d]isothiazole. Extensive searches for studies employing techniques such as circular dichroism (CD) or optical rotatory dispersion (ORD) to characterize chiral molecules incorporating the this compound scaffold have not yielded any specific findings.

This lack of available data extends to the broader class of chiral derivatives of the parent benzo[d]isothiazole ring system. Consequently, a detailed analysis of the relationship between stereochemistry and chiroptical properties for this family of compounds cannot be presented at this time. The absence of experimental or theoretical studies in this area means that there is no information on the characteristic Cotton effects, specific rotations, or the influence of chiral substituents on the electronic transitions of the benzo[d]isothiazole chromophore.

Further research is required to synthesize chiral derivatives of this compound and to characterize them using chiroptical spectroscopic methods. Such studies would be invaluable in elucidating the stereochemical features of these molecules and would contribute to a more comprehensive understanding of the structural and electronic properties of the benzo[d]isothiazole system. Without such research, a substantive discussion on the chiroptical spectroscopy of chiral this compound derivatives remains speculative.

Theoretical and Computational Studies of 3 Bromobenzo D Isothiazole

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. nih.govnih.gov DFT calculations allow for a detailed analysis of various molecular properties of 3-Bromobenzo[d]isothiazole, from its electronic structure to its reactivity. The B3LYP (Becke's three-parameter exchange function with the Lee–Yang–Parr non-local parallel-function) method, often paired with a basis set like 6-311G(d,p), is a common approach for such calculations. mdpi.commdpi.com

Analysis of Electronic Structure and Frontier Molecular Orbitals

The electronic properties of this compound are largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them are key indicators of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to be excited.

For benzothiazole (B30560) derivatives, the HOMO is typically distributed over the electron-rich portions of the molecule, while the LUMO is localized on the electron-deficient areas. researchgate.net In this compound, the presence of the bromine atom, an electron-withdrawing group, is expected to influence the energies of these orbitals. Halogen substitutions are known to stabilize the LUMO level more than the HOMO level, which can lead to a reduction in the HOMO-LUMO energy gap. nih.gov

ParameterCalculated Value (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap (ΔE)4.7

Theoretical Predictions of Reactivity and Regioselectivity

The distribution of frontier molecular orbitals can also be used to predict the regioselectivity of chemical reactions. For instance, the locations of the HOMO and LUMO indicate the likely sites for electrophilic and nucleophilic attacks, respectively. In benzothiazole derivatives, the nitrogen-containing ring is often electron-deficient and thus susceptible to nucleophilic attack. researchgate.net

Global reactivity descriptors, which can be calculated from the HOMO and LUMO energies, provide further insights into the molecule's reactivity. researchgate.net These descriptors include electron affinity, ionization potential, chemical hardness, and the electrophilicity index.

Reactivity DescriptorDefinition
Electron Affinity (A)-ELUMO
Ionization Potential (I)-EHOMO
Chemical Hardness (η)(I - A) / 2
Electrophilicity Index (ω)μ2 / 2η (where μ is the electronic chemical potential)

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and identifying its electrophilic and nucleophilic sites. The MEP map displays regions of varying electrostatic potential on the electron density surface. In general, red-colored regions indicate negative electrostatic potential and are prone to electrophilic attack, while blue-colored regions represent positive electrostatic potential and are susceptible to nucleophilic attack.

For a molecule like this compound, the MEP map would likely show a region of negative potential around the nitrogen atom, making it a site for electrophilic interaction. Conversely, the hydrogen atoms of the benzene (B151609) ring would exhibit a positive potential.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govjksus.org These simulations provide a detailed view of the conformational dynamics and intermolecular interactions of this compound.

Conformational Analysis and Stability Profiling

MD simulations can be employed to explore the different conformations of this compound and to determine their relative stabilities. By simulating the molecule's movement over a period of time, researchers can identify the most stable, low-energy conformations. The stability of a molecule-ligand complex, for instance, can be assessed by analyzing the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. A smaller RMSD value generally indicates greater stability. nih.gov

Intermolecular Interaction Modeling

Understanding the intermolecular interactions of this compound is crucial for predicting its behavior in different environments and its potential to interact with other molecules. MD simulations can model various types of non-covalent interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces. The bromine atom in this compound can participate in halogen bonding, an interaction that has been shown to be significant in molecular recognition and crystal engineering. DFT calculations have demonstrated that halogen substitutions can enhance the binding affinity of molecules to protein targets through such interactions. nih.gov

Computational Docking Studies for Ligand-Scaffold Interactions

Computational docking is a molecular modeling technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The focus is often on predicting the binding mode and affinity of a small molecule (ligand) within the active site of a target protein. This method is instrumental in virtual screening and in elucidating the mechanism of action of potential therapeutic agents.

For instance, molecular docking simulations of benzothiazole derivatives with various biological targets have demonstrated key interactions. In studies of benzothiazole analogues as potential antimicrobial agents, docking predicted interactions with crucial amino acid residues like VAL28, ARG32, and ASP612. researchgate.net The nitrogen atom of the benzo[d]thiazole moiety was identified as a key interaction point. researchgate.net Similarly, docking studies of isothiazole (B42339) derivatives as inhibitors of HCV NS5B polymerase have shown binding energies ranging from -8 to -9.3 kcal/mol, indicating strong affinity for the target enzyme. mdpi.com These interactions are often stabilized by multiple weak forces, including hydrogen bonds and hydrophobic contacts with the amino acid residues in the active site. mdpi.com

The insights gained from these related compounds suggest that the benzo[d]isothiazole scaffold of this compound would likely engage in similar types of interactions. The bromine atom at the 3-position could potentially participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity. The isothiazole ring itself, with its nitrogen and sulfur atoms, provides sites for hydrogen bonding and other polar interactions.

Table 1: Representative Docking Studies of Related Heterocyclic Scaffolds

Scaffold Target Protein Key Interacting Residues Predicted Binding Energy (kcal/mol)
Benzothiazole GABA-AT N-Glu109, N-Asn110 Not specified
Isothiazole HCV NS5B Polymerase Not specified -8 to -9.3
Benzothiazole DNA Gyrase Not specified Good dock scores reported

This table is illustrative and compiled from various studies on related scaffolds to infer potential interactions of the benzo[d]isothiazole core.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Benzo[d]isothiazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties. These models are developed by finding a statistically significant correlation between calculated molecular descriptors and an observed activity or property.

QSAR studies on benzo[d]isothiazole derivatives are limited, but extensive research on the broader classes of isothiazole and benzothiazole derivatives has been conducted. These studies provide a framework for understanding which molecular features are critical for a desired biological effect. tandfonline.com

A QSAR investigation on a series of isothiazole derivatives targeting HCV NS5B inhibition utilized multiple linear regression (MLR) and artificial neural networks (ANN) to develop predictive models. tandfonline.com The models incorporated various molecular descriptors to predict the inhibitory activity of the compounds. tandfonline.com Such computational methodologies are pivotal in designing novel drugs by predicting the properties of new compounds before their synthesis. tandfonline.com

In a 3D-QSAR study on benzothiazole derivatives as inhibitors of Candida albicans N-myristoyltransferase, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were employed. mdpi.com The resulting models showed high predictive ability and the 3D contour maps provided insights into the structure-activity relationship, indicating how different substituent groups at various positions on the benzothiazole ring affect activity. mdpi.com

For benzothiazole derivatives with anticancer activity, a QSAR study found that steric parameters (molar refractivity of a substituent), the net charge of the first atom of a substituent, and the hydrophobicity of the whole molecule were the main factors contributing to their anticancer activities. documentsdelivered.com

These findings suggest that for this compound, descriptors related to its size, electronic properties (influenced by the bromine atom), and lipophilicity would likely be important in QSAR/QSPR models for predicting its biological activity and properties.

Table 2: Key Molecular Descriptors in QSAR Models of Related Heterocyclic Compounds

Compound Class Biological Activity Key Descriptor Types Statistical Method
Isothiazole Derivatives HCV NS5B Inhibition Molecular descriptors (unspecified) MLR, ANN
Benzothiazole Derivatives Antifungal (CaNmt inhibition) Steric, Electrostatic, Hydrophobic fields CoMFA, CoMSIA
Benzothiazole Derivatives Anticancer Steric (Mr), Electronic (Net Charge), Hydrophobicity (logP) MLR

This table summarizes findings from various QSAR studies on related scaffolds to highlight descriptors likely relevant for benzo[d]isothiazole derivatives.

Applications in Advanced Organic Synthesis and Materials Science

3-Bromobenzo[d]isothiazole as a Strategic Synthetic Synthon

In synthetic organic chemistry, a "synthon" is a conceptual unit within a molecule that facilitates the formation of a target structure. This compound serves as a strategic synthon, primarily due to the reactivity of the bromine atom at the 3-position. This position is susceptible to a variety of transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

The construction of fused heterocyclic systems is a cornerstone of medicinal chemistry and materials science, as these scaffolds often exhibit unique biological and photophysical properties. This compound is a logical precursor for creating more elaborate fused structures. A common strategy involves a cross-coupling reaction to introduce a side chain, which then undergoes an intramolecular cyclization to form a new ring. For instance, a Sonogashira coupling could introduce an alkyne, which could subsequently cyclize onto another part of the molecule.

While direct examples starting from this compound are not extensively documented in peer-reviewed literature, the principle is well-established with analogous compounds. For example, the related compound, 3-bromobenzo[b]thiophene-2-carboxylic acid, undergoes a tandem one-pot Sonogashira coupling and intramolecular cyclization with arylacetylenes to produce complex tricyclic lactones known as 3-(aryl)benzothieno[2,3-c]pyran-1-ones. researchgate.net This analogous transformation highlights the potential of the bromo-heterocycle motif in building fused systems. The synthesis of other fused isothiazoles, such as the fungicide brassilexin, further demonstrates the utility of the isothiazole (B42339) core in complex natural product synthesis, although these routes may not start from a bromo-precursor. thieme-connect.com

The bromine atom on the this compound ring is a key feature that allows for its use as a precursor to a wide range of polyfunctionalized derivatives. The C-Br bond can be readily transformed through various transition-metal-catalyzed cross-coupling reactions. mdpi.com These reactions are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds.

The primary methods for functionalizing this scaffold include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the bromo-derivative with an organoboron compound (like a boronic acid or ester) to form a new C-C bond. preprints.orgencyclopedia.pub This is one of the most versatile methods for creating biaryl systems or introducing alkyl or vinyl groups. preprints.orgencyclopedia.pub

Sonogashira Coupling: This reaction involves the coupling of the bromo-compound with a terminal alkyne, catalyzed by palladium and copper(I), to form an alkynylated benzo[d]isothiazole. organic-chemistry.org These products are themselves versatile intermediates for further transformations.

Stille Coupling: This involves the reaction with an organotin compound, also catalyzed by palladium, to create a new C-C bond. This method has been used extensively in the synthesis of conjugated polymers. mdpi.com

Heck Coupling: This reaction couples the bromo-derivative with an alkene to introduce a new vinyl group. preprints.org

The multifunctional nature of the resulting compounds makes them potentially useful synthetic scaffolds for various applications. mdpi.com

Reaction TypeCoupling PartnerCatalyst System (Typical)Product TypePotential Application
Suzuki-Miyaura CouplingAryl/Heteroaryl Boronic AcidPd(0) catalyst (e.g., Pd(PPh₃)₄), Base3-Aryl-benzo[d]isothiazolePharmaceuticals, Organic Electronics
Sonogashira CouplingTerminal AlkynePd(0) catalyst, Cu(I) co-catalyst, Base3-Alkynyl-benzo[d]isothiazolePrecursors for further cyclization
Stille CouplingOrganostannane (e.g., R-SnBu₃)Pd(0) catalyst3-Aryl/Vinyl-benzo[d]isothiazoleConjugated polymers
Heck CouplingAlkenePd(0) catalyst, Base3-Alkenyl-benzo[d]isothiazolePolymer synthesis, Fine chemicals

Integration into Ligand Design for Catalysis and Coordination Chemistry

The nitrogen and sulfur atoms within the benzo[d]isothiazole ring possess lone pairs of electrons, making them potential coordination sites for metal ions. This property allows for the integration of the benzo[d]isothiazole scaffold into ligands for transition metal complexes, which are crucial components in catalysis.

The development of novel ligands is critical for advancing the field of catalysis. While the chemistry of isothiazole-containing ligands is less explored than that of other heterocycles, it holds significant promise. thieme-connect.comresearchgate.net Research has shown that isothiazoles can form stable complexes with a variety of transition metals, including cobalt(II), nickel(II), copper(II), zinc(II), and palladium(II). thieme-connect.comresearchgate.net In one documented case, palladium formed a complex with trans-oriented benzo[d]isothiazole ligands. thieme-connect.com

The synthesis of such ligands often leverages the reactivity of precursors like this compound. A functional group capable of binding to a metal can be introduced at the 3-position via a cross-coupling reaction. For example, a phosphine (B1218219) group could be introduced to create a phosphine-benzoisothiazole ligand, or a pyridine (B92270) group could be attached to form a bidentate ligand. The synthesis of related benzothiazole-based pincer ligands for palladium complexes has been successfully demonstrated, showcasing the viability of this approach. acs.org

Once incorporated into a metal complex, benzo[d]isothiazole-based ligands can influence the catalytic activity of the metal center. The electronic properties of the ligand, modulated by substituents on the benzo[d]isothiazole core, can tune the reactivity of the catalyst for specific organic transformations. orientjchem.org

Metal complexes of isothiazoles and their derivatives are being explored for their catalytic potential. thieme-connect.comresearchgate.net For instance, palladium complexes bearing benzothiazole-based pincer ligands have been shown to be highly active pre-catalysts for the Suzuki cross-coupling of various aryl bromides. acs.org Similarly, other benzothiazole-metal complexes have been used as catalysts for reactions like the epoxidation of alkenes and transamidation reactions. nih.gov While these examples utilize the isomeric benzothiazole (B30560) scaffold, they establish a strong precedent for the potential catalytic applications of benzo[d]isothiazole-metal complexes.

Catalytic ReactionMetal Center (Example)Ligand TypeSignificance
Suzuki-Miyaura Cross-CouplingPalladium (Pd)Benzo[d]isothiazole-phosphineFormation of C-C bonds for biaryl synthesis. acs.org
Heck ReactionPalladium (Pd)Bidentate Benzo[d]isothiazoleAlkene functionalization.
EpoxidationRuthenium (Ru)Benzo[d]isothiazole-based Schiff BaseSynthesis of epoxides from alkenes. nih.gov
HydrogenationRhodium (Rh) / Iridium (Ir)Chiral Benzo[d]isothiazoleAsymmetric synthesis of chiral molecules.

Research in Organic Electronic Materials

The field of organic electronics utilizes carbon-based semiconducting materials for applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). frontiersin.org A common strategy in designing high-performance organic semiconductors is to create donor-acceptor (D-A) polymers, which consist of alternating electron-rich (donor) and electron-deficient (acceptor) units. rsc.org

The benzo[d]isothiazole core, and particularly its isomers, are recognized as effective electron-deficient acceptor units. acs.orgresearchgate.net The electron-withdrawing nature of the heterocycle helps to lower the energy levels of the polymer's frontier molecular orbitals (HOMO and LUMO), which is critical for efficient charge injection and transport.

Although research has more heavily focused on the isomeric benzo[c] nih.govacs.orgresearchgate.netthiadiazole (BT) and benzo[d] nih.govacs.orgresearchgate.netthiadiazole (isoBT), the principles are directly applicable. rsc.orgacs.orgresearchgate.net In these studies, dibromo-derivatives of the acceptor core are synthesized and then polymerized with electron-rich donor monomers (often thiophene-based) via Stille or Suzuki polycondensation. rsc.org

For example, a polymer incorporating the isoBT isomer with tetrathiophene showed excellent performance in OFETs, with hole mobilities exceeding 0.7 cm²/(V·s). acs.orgresearchgate.net When used in a bulk-heterojunction solar cell, the same polymer achieved a power conversion efficiency of 9%. acs.orgresearchgate.net These results underscore the high potential of the benzo-thiadiazole/isothiazole family of heterocycles as building blocks for high-performance organic electronic materials. The synthesis of these polymers relies critically on bromo-functionalized precursors to enable the key C-C bond-forming polymerization reactions.

Material (Polymer)Acceptor UnitApplicationKey Performance MetricReference
PCDTBTBenzothiadiazole (BT)Organic Solar Cell (OPV)PCE ~6.1% rsc.org
P3Benzo[d] nih.govacs.orgresearchgate.netthiadiazole (isoBT)Organic Transistor (OFET)Hole Mobility >0.7 cm²/Vs acs.orgresearchgate.net
P3Benzo[d] nih.govacs.orgresearchgate.netthiadiazole (isoBT)Organic Solar Cell (OPV)PCE ~9% acs.orgresearchgate.net
PBBTCDBis-benzothiadiazole (BBT)Organic Transistor (OFET)μh = 0.13, μe = 0.10 cm²/Vs rsc.org

Design of Semiconducting Polymers and Small Molecules

This compound serves as a critical heterocyclic building block for the synthesis of advanced organic electronic materials, including semiconducting polymers and small molecules. bldpharm.com The key to its utility lies in the presence of a bromine atom at the 3-position of the benzo[d]isothiazole ring. This halogen atom acts as a versatile reactive site, enabling the molecule to participate in a variety of transition-metal-catalyzed cross-coupling reactions. aaronchem.com

The synthesis of functional organic materials from this compound typically involves well-established C-C bond-forming reactions such as the Suzuki, Stille, and Buchwald-Hartwig couplings. researchgate.netacs.org These synthetic strategies allow for the deliberate construction of molecules with a donor-acceptor (D-A) architecture. In this context, the electron-deficient benzo[d]isothiazole unit functions as the electron acceptor, which can be coupled with various electron-donating aromatic or heterocyclic moieties. researchgate.netacs.org For instance, analogous bromo-substituted heterocycles like 4,7-dibromobenzo[d] acs.orgvulcanchem.comthiadiazole are routinely used to construct alternating copolymers with electron-rich units like tetrathiophene. researchgate.net This modular approach provides chemists with precise control over the molecular structure, which in turn allows for the fine-tuning of the electronic and photophysical properties of the resulting material.

The versatility of this synthetic approach is highlighted by the wide range of electron-donating co-monomers that can be coupled with bromo-heterocyclic acceptors, leading to a diverse library of materials for electronic applications.

Table 1: Representative Cross-Coupling Reactions for Synthesis of D-A Polymers Using Bromo-Heterocyclic Building Blocks

Building Block (Acceptor) Co-monomer (Donor) Coupling Reaction Resulting Polymer Application Reference
4,7-dibromobenzo[d] acs.orgvulcanchem.comthiadiazole Stannylated tetrathiophene Stille Coupling Organic Field-Effect Transistors (OFETs) researchgate.net
4,7-dibromobenzo[d] acs.orgvulcanchem.comthiadiazole Boronic ester of tetrathiophene Suzuki Coupling Organic Solar Cells (OSCs) researchgate.netacs.org
4-bromo-4′-phenoxathiin-4-yl-benzophenone Phenothiazine or Dimethylacridan Buchwald-Hartwig Coupling Organic Light-Emitting Diodes (OLEDs) acs.org

Exploration of Optoelectronic Properties within Benzo[d]isothiazole Scaffolds

The incorporation of the benzo[d]isothiazole scaffold into polymers and small molecules significantly influences their optoelectronic properties. As an electron-deficient unit, it helps to lower the energy levels of the Lowest Unoccupied Molecular Orbital (LUMO) of the material. mdpi.com When combined with an electron-donating unit in a D-A architecture, this results in a reduced band gap, which is a critical parameter for organic semiconductors. mdpi.comresearchgate.net This structural design facilitates intramolecular charge transfer, a process fundamental to the function of many optoelectronic devices. mdpi.com

Polymers derived from analogous bromo-heterocyclic building blocks have demonstrated impressive performance in various applications. For example, copolymers of benzo[d] acs.orgvulcanchem.comthiadiazole and tetrathiophene have achieved hole mobilities exceeding 0.7 cm²/(V s) in organic field-effect transistors and power conversion efficiencies of 9% in bulk-heterojunction solar cells. researchgate.netacs.org The strong electron-withdrawing nature of the benzothiadiazole core and its derivatives makes them excellent candidates for creating photoluminescent materials for OLEDs. researchgate.net Furthermore, the presence of a heavy atom like bromine can introduce specific photophysical behaviors, such as enabling room-temperature phosphorescence or creating extended photoluminescence lifetimes by enhancing spin-orbit coupling. acs.orguni-muenchen.de The ability to synthetically modify the structure using this compound as a starting point allows for the systematic investigation and optimization of these crucial optoelectronic properties.

Table 2: Optoelectronic Properties of Materials Derived from Analogous Bromo-Heterocycles

Material Type Key Building Block Measured Property Value Application Reference
D-A Copolymer Benzo[d] acs.orgvulcanchem.comthiadiazole Hole Mobility > 0.7 cm²/(V s) OFET researchgate.net
D-A Copolymer Benzo[d] acs.orgvulcanchem.comthiadiazole Power Conversion Efficiency 9% OSC researchgate.netacs.org
Asymmetric D-A-D' Molecule 4-(9,9-Dimethylacridan-10-yl)-4′-(phenoxathiin-4-yl)benzophenone External Quantum Efficiency 17% OLED acs.org

Contribution to Agrochemical Research (from a synthetic chemistry perspective)

From a synthetic chemistry standpoint, this compound is a valuable intermediate for the synthesis of novel agrochemicals. The isothiazole and benzothiazole ring systems are core structures in a number of commercially successful and experimental fungicides, herbicides, and insecticides. researchgate.netnih.govnih.gov Halogenated derivatives, in particular, serve as versatile precursors for creating more complex and biologically active molecules. aaronchem.comarborpharmchem.com

The synthetic utility of this compound in this field stems from the reactivity of the carbon-bromine bond. This site allows for the strategic introduction of various functional groups and molecular fragments through reactions like nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. aaronchem.com This enables chemists to build a diverse library of derivatives from a single, readily available starting material. The goal of such synthetic efforts is to discover new compounds with improved efficacy, a broader spectrum of activity, or a novel mode of action against plant pathogens and pests.

The importance of halogenated isothiazoles as synthetic precursors is well-established in agrochemical science. For example, the commercial fungicide Isotianil is a derivative of 3,4-dichloroisothiazole, and its synthesis highlights the role of chlorinated isothiazoles. mdpi.comurfu.ru Similarly, other research efforts have focused on synthesizing isothiazole–thiazole (B1198619) hybrid molecules with potent fungicidal activity, often starting from dichloroisothiazole building blocks. nih.gov By analogy, this compound provides a key platform for developing new benzo-fused isothiazole-based agrochemicals, contributing to the ongoing search for effective crop protection agents.

Q & A

Q. What are the primary synthetic strategies for 3-Bromobenzo[d]isothiazole?

  • Methodological Answer: Retrosynthetic analysis identifies four rational approaches for constructing the isothiazole ring: (1) intramolecular cyclization, (2) (4+1)-heterocyclization, (3) (3+2)-heterocyclization, and (4) transformations of pre-existing heterocycles. Chlorinated/brominated precursors (e.g., 3-bromo derivatives) are prioritized due to their reactivity in cross-coupling and functionalization. For example, brominated isothiazoles can serve as substrates in Suzuki-Miyaura reactions to introduce aryl groups .

Q. How is the molecular structure of this compound confirmed in synthetic studies?

  • Methodological Answer: X-ray crystallography is the gold standard for structural confirmation. Key parameters include bond lengths (e.g., S–C bonds in the isothiazole ring: ~1.73–1.76 Å) and dihedral angles between fused aromatic systems (e.g., 23.5° between benzisoxazole and imidazothiadiazole planes in related compounds). Intermolecular interactions (e.g., C–H⋯π stacking) and π-π interactions (centroid distances ~3.5 Å) further validate packing stability .

Q. What initial biological activities are associated with this compound derivatives?

  • Methodological Answer: In vitro assays screen for antimicrobial, antifungal, or enzyme inhibitory activity. For instance, isothiazole derivatives are tested against Mycobacterium tuberculosis GyrB DNA gyrase or fungal pathogens using microbroth dilution assays. PASS and DEREK software predict activity-toxicity profiles to prioritize candidates before experimental validation .

Advanced Research Questions

Q. How can cross-coupling reactions involving this compound be optimized to minimize homocoupling byproducts?

  • Methodological Answer: Homocoupling of arylboronic acids (1–3% yield) occurs via aerial oxidation during palladium-catalyzed reactions. Mitigation strategies include:
  • Using Pd complexes with monodentate ligands (e.g., LPdCl₂), which show higher activity than bidentate analogs (L₂PdCl₂) at 20–35°C.
  • Employing silica-supported Pd catalysts to enhance recyclability (up to 10 cycles) and reduce colloidal Pd formation.
  • Conducting reactions under inert atmospheres to suppress oxidation pathways .

Q. What computational methods predict the crystal structure and reactivity of this compound derivatives?

  • Methodological Answer: Genetic algorithm-based tools like GAtor simulate crystal packing by optimizing lattice energy landscapes. Multiple runs with varied parameters (e.g., evolutionary routes) identify stable polymorphs. Density Functional Theory (DFT) calculates frontier molecular orbitals to predict reactivity in electrophilic substitution or cross-coupling reactions .

Q. How do substituents on the isothiazole ring influence biological activity in drug design?

  • Methodological Answer: Structure-Activity Relationship (SAR) studies correlate substituent effects with bioactivity. For example:
  • Electron-withdrawing groups (e.g., Br at C3) enhance electrophilic reactivity and target binding.
  • Piperazine or urea moieties improve solubility and interaction with biological targets (e.g., neuroleptics like ziprasidone).
  • Thiourea derivatives show antimycobacterial activity via DNA gyrase inhibition .

Key Notes

  • Advanced FAQs emphasize methodology (e.g., catalyst design, computational modeling) over descriptive answers.
  • Contradictions in evidence (e.g., Pd catalyst efficiency) are resolved by prioritizing experimental data from peer-reviewed studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.